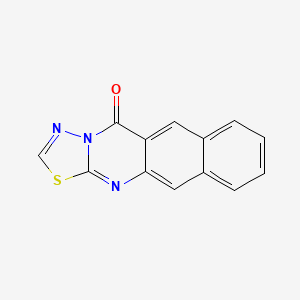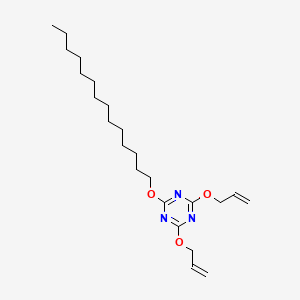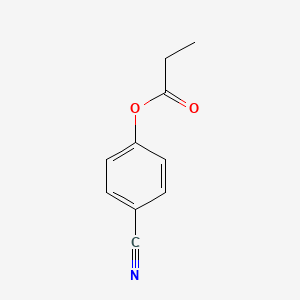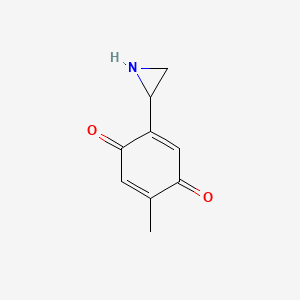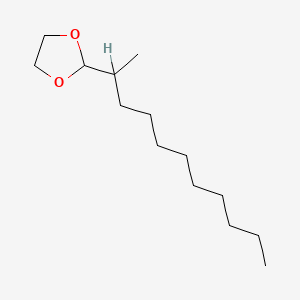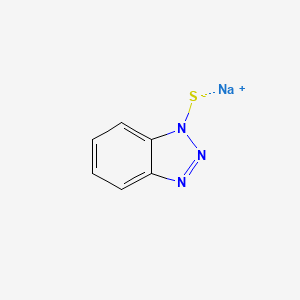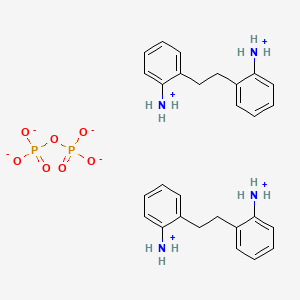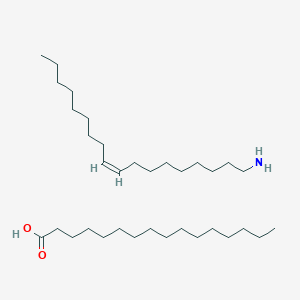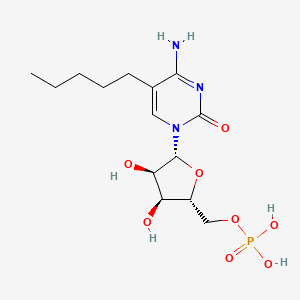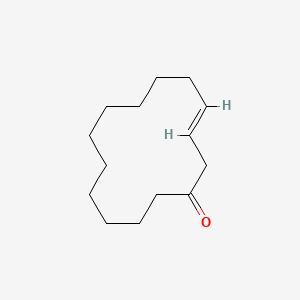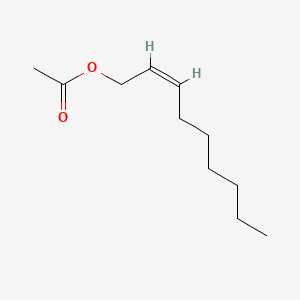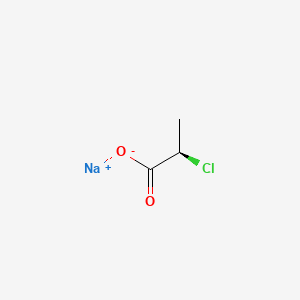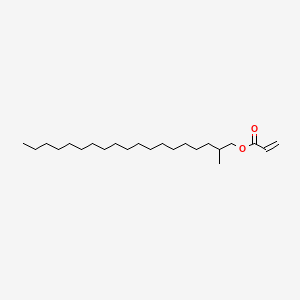
2-Methylnonadecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonadecyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, which imparts unique properties making it valuable in various industrial applications. Acrylates, including this compound, are widely used in the production of polymers, coatings, adhesives, and other materials due to their ability to undergo polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products:
Polymerization: Produces poly(this compound), a polymer with applications in coatings and adhesives.
Hydrolysis: Yields acrylic acid and 2-Methylnonadecanol.
Transesterification: Results in the formation of different acrylate esters depending on the alcohol used
Aplicaciones Científicas De Investigación
2-Methylnonadecyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with tailored properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties
Mecanismo De Acción
The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Comparación Con Compuestos Similares
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Butyl acrylate: Commonly used in the production of paints and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and resins.
Uniqueness of 2-Methylnonadecyl Acrylate: this compound is unique due to its long carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring durable and water-resistant coatings and adhesives .
Propiedades
Número CAS |
93804-56-9 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3 |
Clave InChI |
FCAXOVLLASPKFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



